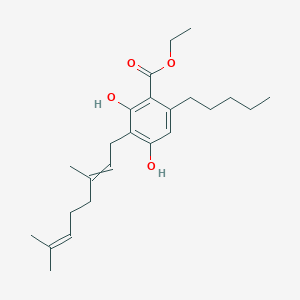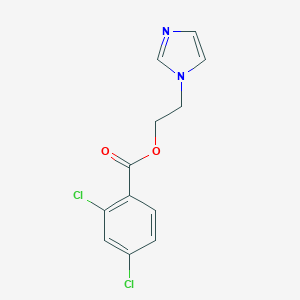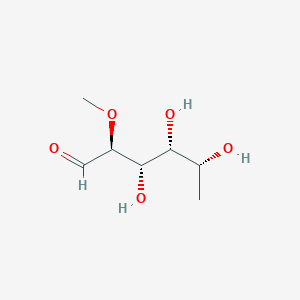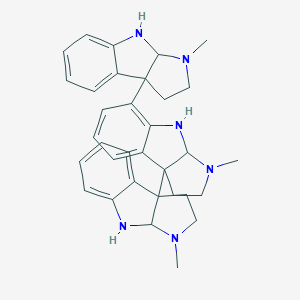
ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate, commonly known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its pharmacological properties and clinical applications.
Mecanismo De Acción
Etomidate acts primarily on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the influx of chloride ions into the neuron and hyperpolarizes the membrane potential. This results in the inhibition of neuronal activity and the induction of anesthesia.
Efectos Bioquímicos Y Fisiológicos
Etomidate has several biochemical and physiological effects that make it an effective anesthetic agent. It has a rapid onset of action, with peak effect occurring within 1 minute of administration. It has a short duration of action, with recovery occurring within 5-10 minutes. Etomidate does not produce significant cardiovascular or respiratory depression, making it a safe choice for patients with compromised cardiac or pulmonary function. However, etomidate can cause adrenal suppression, which may be a concern in critically ill patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the GABA-A receptor and other components of the inhibitory neurotransmission system. It is also highly potent, allowing for precise control of anesthesia depth. However, etomidate has several limitations as well. It can be expensive and difficult to obtain in large quantities. It can also cause significant adrenal suppression, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on etomidate. One area of interest is the development of new analogs that have improved pharmacological properties, such as longer duration of action or reduced adrenal suppression. Another area of interest is the use of etomidate as a tool for studying the mechanisms of action of other anesthetic agents. Finally, there is a need for more research on the long-term effects of etomidate on the brain and other organ systems.
Métodos De Síntesis
Etomidate can be synthesized using several methods, but the most common one involves the reaction between 2,4-dichlorobenzaldehyde and imidazole to form 2,4-dichloro-1-(imidazol-1-yl)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate. The purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Etomidate is a valuable tool for scientific research, particularly in the field of neuroscience. It has been used to induce anesthesia in animal models and to study the effects of anesthesia on the brain. Etomidate has also been used to investigate the role of GABA-A receptors in the central nervous system and to explore the mechanisms of action of other anesthetic agents.
Propiedades
Nombre del producto |
ethyl 3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acrylate |
|---|---|
Fórmula molecular |
C14H12Cl2N2O2 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-2-20-14(19)13(18-6-5-17-9-18)7-10-3-4-11(15)8-12(10)16/h3-9H,2H2,1H3/b13-7+ |
Clave InChI |
NWPVQNHSQVAJHR-NTUHNPAUSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=CN=C2 |
SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
SMILES canónico |
CCOC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)

![[3.2.1]Propellane](/img/structure/B231374.png)



![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)






